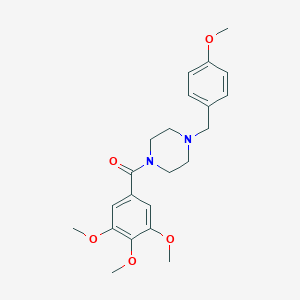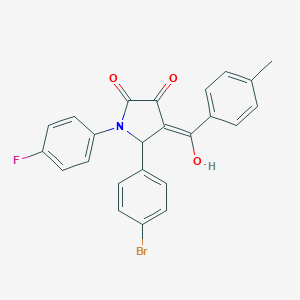![molecular formula C29H22F3N3O2S B409451 3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 332155-24-5](/img/structure/B409451.png)
3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups
Métodos De Preparación
The synthesis of 3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, typically starting with the construction of the thieno[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the amino, methoxyphenyl, methylphenyl, and trifluoromethylphenyl groups through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the amino and methoxy groups can influence its electronic properties and reactivity. The exact pathways involved depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar compounds include other thienopyridine derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. For example:
3-amino-4-(4-methoxyphenyl)-6-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-[2-(fluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group
Propiedades
Número CAS |
332155-24-5 |
|---|---|
Fórmula molecular |
C29H22F3N3O2S |
Peso molecular |
533.6g/mol |
Nombre IUPAC |
3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H22F3N3O2S/c1-16-7-9-18(10-8-16)23-15-20(17-11-13-19(37-2)14-12-17)24-25(33)26(38-28(24)35-23)27(36)34-22-6-4-3-5-21(22)29(30,31)32/h3-15H,33H2,1-2H3,(H,34,36) |
Clave InChI |
QECCDCHFNZNBTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5C(F)(F)F)N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409368.png)
![2-methoxyethyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B409369.png)
![ethyl (2Z)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409370.png)
![ethyl (2Z)-5-(2-chlorophenyl)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409371.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409375.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409378.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanol](/img/structure/B409379.png)
![3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B409380.png)
![3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B409381.png)


![1-[(2,4,6-Trichlorophenoxy)methyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409386.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B409389.png)
![4-Benzyl-1-[(3-nitro-phenylcarbamoyl)-methyl]-pyridinium](/img/structure/B409391.png)
